molecular formula C11H14N2O2 B14002551 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone

1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone

Cat. No.: B14002551
M. Wt: 206.24 g/mol
InChI Key: GTJITCNCBMJHQT-UHFFFAOYSA-N
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Description

1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group and a piperidone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone typically involves the reaction of 2-hydroxymethyl-4-pyridine with piperidone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the piperidone moiety can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 1-(2-Carboxy-4-pyridyl)-4-piperidone.

    Reduction: Formation of 1-(2-Hydroxymethyl-4-pyridyl)-4-hydroxypiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone involves its interaction with specific molecular targets. The hydroxymethyl and piperidone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

    1-(2-Hydroxymethyl-4-pyridyl)-4-piperidine: Similar structure but lacks the carbonyl group in the piperidone moiety.

    2-Hydroxymethyl-4-pyridine: Lacks the piperidone moiety, making it less complex.

    4-Piperidone: Lacks the pyridine ring, making it structurally simpler.

Uniqueness: 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone is unique due to the presence of both the hydroxymethyl-pyridine and piperidone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-one

InChI

InChI=1S/C11H14N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,14H,2-3,5-6,8H2

InChI Key

GTJITCNCBMJHQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CC(=NC=C2)CO

Origin of Product

United States

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